
N,N'-Dibenzylethylenediamine diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibenzylethylenediamine diacetate: is a chemical compound with the molecular formula C20H28N2O4. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly long-acting penicillins and cephalosporins. The compound appears as white to almost white needle-shaped crystals or powder and is soluble in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dibenzylethylenediamine diacetate involves a multi-step synthesis process:
Condensation Reaction: Benzaldehyde reacts with ethylenediamine in the presence of glacial acetic acid to form N,N’-dibenzylidene ethylenediamine.
Catalytic Hydrogenation: The N,N’-dibenzylidene ethylenediamine undergoes catalytic hydrogenation to yield N,N’-dibenzylethylenediamine.
Salification: The final step involves salifying N,N’-dibenzylethylenediamine with acetic acid to produce N,N’-Dibenzylethylenediamine diacetate.
Industrial Production Methods: Industrial production methods for N,N’-Dibenzylethylenediamine diacetate typically follow the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize impurities and environmental impact .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzylethylenediamine diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of N,N’-Dibenzylethylenediamine diacetate.
Reduction: Simpler amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: N,N’-Dibenzylethylenediamine diacetate is used as a ligand in coordination chemistry and as a building block in organic synthesis. It is also employed in the synthesis of complex organic molecules and polymers .
Biology and Medicine: The compound is a crucial intermediate in the production of long-acting penicillins and cephalosporins, which are essential antibiotics used to treat various bacterial infections .
Industry: In the industrial sector, N,N’-Dibenzylethylenediamine diacetate is used in the manufacture of pharmaceuticals and as a chemical reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N,N’-Dibenzylethylenediamine diacetate primarily involves its role as an intermediate in the synthesis of antibiotics. It facilitates the formation of long-acting penicillins and cephalosporins by providing the necessary chemical structure for these antibiotics. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effect of the antibiotics .
Comparison with Similar Compounds
N,N’-Dimethylethylenediamine: Used as a ligand in coordination chemistry and in the synthesis of various organic compounds.
N,N’-Diethylethylenediamine: Another similar compound used in organic synthesis and as a chemical reagent.
Uniqueness: N,N’-Dibenzylethylenediamine diacetate is unique due to its specific application in the synthesis of long-acting antibiotics. Its structure allows for the formation of stable, long-acting pharmaceutical compounds, which is not as effectively achieved by its similar counterparts .
Properties
CAS No. |
122-75-8 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
acetic acid;N,N'-dibenzylethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |
InChI Key |
MJPABTWCPARPBD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Key on ui other cas no. |
122-75-8 |
Pictograms |
Irritant |
Related CAS |
140-28-3 (Parent) |
Synonyms |
enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N'-Dibenzylethylenediamine diacetate in the synthesis of Cefoxitin?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of Cefoxitin []. It reacts with a specific compound (formula IV in the abstract) to yield another intermediate (formula III), which is further processed to ultimately obtain Cefoxitin.
Q2: Why is the use of this compound advantageous in this specific synthesis pathway?
A2: The abstract of the Cefoxitin preparation method [] highlights that using this compound or its aqueous solution helps maintain deacetyled cefoxitin in a salt form (sodium or amine salt). This is crucial for preventing unwanted side reactions, particularly condensation reactions that are favored at low pH. By avoiding these side reactions, the overall yield and quality of the final Cefoxitin product are improved.
Q3: Are there any known side products formed during the synthesis of this compound itself?
A3: While the abstract on the determination of side products during the preparation of this compound [] doesn't specify the identified side products, it suggests that their presence and control are important considerations during the synthesis. This information highlights the need for careful optimization of the synthesis process to ensure the purity and yield of this compound, which ultimately impacts the production of Cefoxitin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


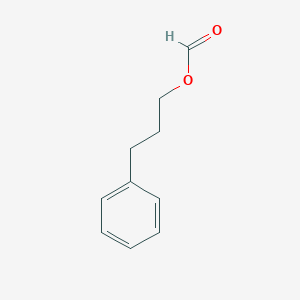

![15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene](/img/structure/B86627.png)
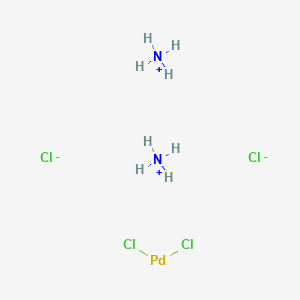
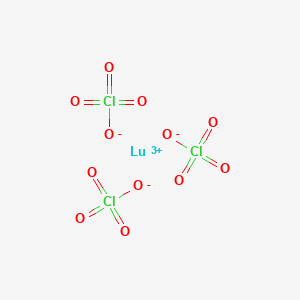
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
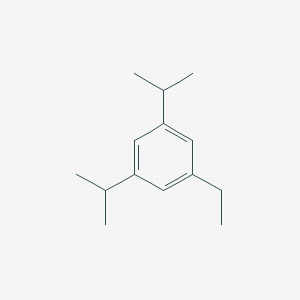


![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
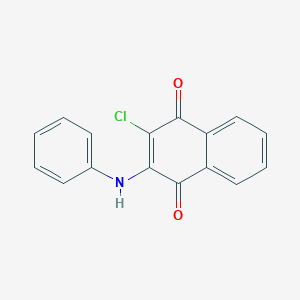
![(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid](/img/structure/B86643.png)

![2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane](/img/structure/B86647.png)
